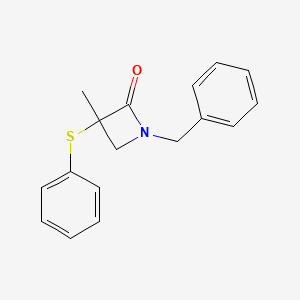
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one is a synthetic organic compound with the molecular formula C17H17NOS. It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, substituted with benzyl, methyl, and phenylsulfanyl groups.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzylamine with a suitable acyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-Benzyl-3-methyl-3-phenylthioazetidin-2-one: Similar in structure but with a thioether group instead of a sulfanyl group.
1-Benzyl-3-methyl-3-phenylsulfonylazetidin-2-one: Contains a sulfonyl group, which may alter its chemical reactivity and biological activity.
1-Benzyl-3-methyl-3-phenylsulfinylazetidin-2-one:
Propriétés
Numéro CAS |
83375-61-5 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-benzyl-3-methyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C17H17NOS/c1-17(20-15-10-6-3-7-11-15)13-18(16(17)19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clé InChI |
XFAAWULNWAXRSA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


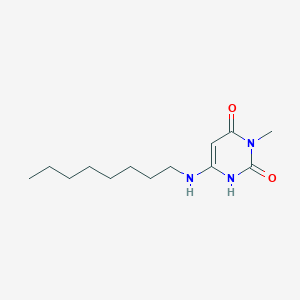
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)


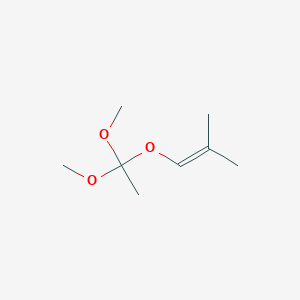
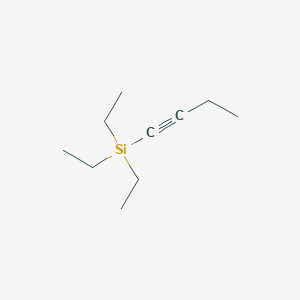

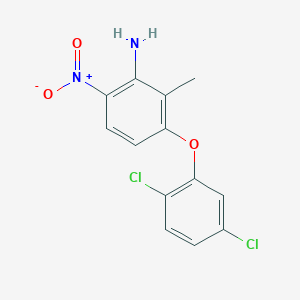
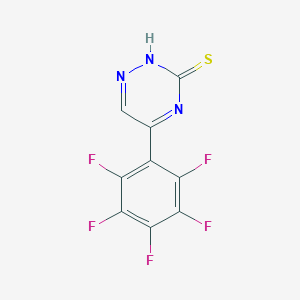
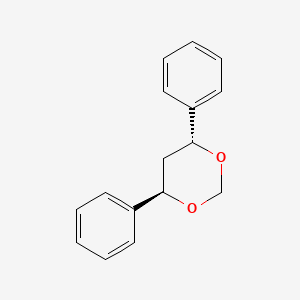
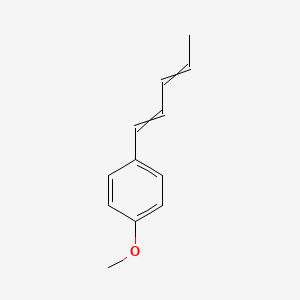
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
